molecular formula C4H5N3O4S B3345738 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- CAS No. 110299-87-1

1H-Imidazole, 4-(methylsulfonyl)-5-nitro-

Cat. No.: B3345738
CAS No.: 110299-87-1
M. Wt: 191.17 g/mol
InChI Key: AGOXDXWPTKSCRO-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 4-(methylsulfonyl)imidazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Reduction: 4-(methylsulfonyl)-5-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Imidazole, 4-(methylsulfonyl)-5-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methylsulfonyl group can enhance the compound’s solubility and facilitate its interaction with hydrophilic targets.

Comparison with Similar Compounds

    1H-Imidazole, 4-nitro-: Lacks the methylsulfonyl group, which may affect its solubility and reactivity.

    1H-Imidazole, 4-(methylsulfonyl)-: Lacks the nitro group, which may reduce its potential biological activities.

    1H-Imidazole, 5-nitro-: The position of the nitro group may influence its chemical reactivity and biological interactions.

Uniqueness: 1H-Imidazole, 4-(methylsulfonyl)-5-nitro- is unique due to the presence of both the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methylsulfonyl-5-nitro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4S/c1-12(10,11)4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOXDXWPTKSCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(NC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333750
Record name 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110299-87-1
Record name 1H-Imidazole, 4-(methylsulfonyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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